2-bromo-N,N-dimethylpyridin-4-amine
CAS No.: 396092-82-3
Cat. No.: VC2037868
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396092-82-3 |
|---|---|
| Molecular Formula | C7H9BrN2 |
| Molecular Weight | 201.06 g/mol |
| IUPAC Name | 2-bromo-N,N-dimethylpyridin-4-amine |
| Standard InChI | InChI=1S/C7H9BrN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 |
| Standard InChI Key | XEBMNCFTJBFRJG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=NC=C1)Br |
| Canonical SMILES | CN(C)C1=CC(=NC=C1)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular structure of 2-bromo-N,N-dimethylpyridin-4-amine consists of a pyridine core with precisely positioned functional groups that determine its chemical behavior. The pyridine ring forms the central structural element, containing one nitrogen atom at position 1 that contributes to the aromatic character of the molecule . The bromine atom occupies position 2 of the ring, adjacent to the ring nitrogen, creating an electrophilic site that is highly reactive toward nucleophilic substitution reactions .
The dimethylamino group (-N(CH₃)₂) at position 4 introduces another nitrogen atom to the structure, forming a tertiary amine that influences the electronic distribution within the molecule . This group serves as an electron donor, increasing electron density in the pyridine ring through resonance effects. The contrasting electronic influences of the electron-withdrawing bromine atom and the electron-donating dimethylamino group establish an electronic gradient across the molecule that determines its reactivity patterns .
The structure can be represented by several notation systems, including SMILES (CN(C)C1=CC(=NC=C1)Br) and InChI (InChI=1S/C7H9BrN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3), which precisely define its molecular connectivity and configuration . The unique structural arrangement of atoms in 2-bromo-N,N-dimethylpyridin-4-amine gives rise to its distinctive chemical properties and applications in organic synthesis.
Physical and Chemical Properties
2-bromo-N,N-dimethylpyridin-4-amine exhibits distinct physical and chemical properties that are essential for understanding its behavior in various applications. The compound is typically a solid at room temperature and demonstrates notable thermal stability . Its physical and chemical properties are summarized in the following table:
The compound demonstrates excellent thermal stability with a high boiling point of approximately 285.7°C at atmospheric pressure . This thermal stability makes it suitable for reactions that require elevated temperatures. The moderate LogP value of 2.51 indicates a balance between hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications where membrane permeability is important .
Chemically, 2-bromo-N,N-dimethylpyridin-4-amine exhibits basic properties due to the nitrogen atoms in both the pyridine ring and the dimethylamino group, which can accept protons. The compound is particularly notable for its reactivity at the bromine-substituted position, which can participate in various nucleophilic substitution reactions, making it a useful intermediate in organic synthesis . The dimethylamino group enhances the electron density of the pyridine ring through resonance, which can influence the reactivity patterns of the molecule in various chemical transformations.
Applications and Uses
Organic Synthesis Applications
2-bromo-N,N-dimethylpyridin-4-amine serves as a valuable building block in organic synthesis due to its reactive functionalities that enable various transformations. The bromine atom at the 2-position is particularly useful as it can participate in numerous nucleophilic substitution and metal-catalyzed coupling reactions . This reactivity makes the compound an excellent starting material for the synthesis of more complex pyridine derivatives with potential applications in pharmaceutical and materials research.
In organic synthesis, the compound can be employed in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Negishi couplings, to introduce carbon-carbon bonds at the 2-position. These reactions allow for the attachment of aryl, heteroaryl, alkenyl, or alkynyl groups, significantly expanding the structural diversity accessible from this building block. The dimethylamino group at the 4-position can influence the reactivity of these coupling reactions and provide a handle for further functionalization if needed.
As a processable and organocatalytic molecule, 2-bromo-N,N-dimethylpyridin-4-amine may also function as a catalyst or catalyst precursor in certain organic transformations . The dimethylamino group, being strongly electron-donating, enhances the basicity and nucleophilicity of the pyridine nitrogen, which can be advantageous in catalytic applications involving nucleophilic catalysis or base-promoted reactions.
The compound is typically available with purities ranging from 95% to 98%, making it suitable for research applications where high-purity reagents are required . Pricing varies significantly based on quantity, purity, and supplier, with options ranging from approximately 36 EUR for smaller quantities to over 3,000 EUR for larger amounts or higher purities . Delivery times also vary by supplier and location, with estimates ranging from a few days to several weeks.
Packaging specifications can include various formats, from small research quantities in vials or bottles to larger amounts in pails, drums, or super sacks for industrial applications . For sensitive applications or long-term storage, the compound may be packaged under inert atmosphere (such as argon) or vacuum to preserve its integrity .
When purchasing 2-bromo-N,N-dimethylpyridin-4-amine, it is advisable to consider factors such as the required purity for the intended application, quantity needed, delivery timeframe, and specific supplier terms and conditions. Additionally, potential buyers should verify that the product specifications meet their particular research or application requirements before making a purchase.
Research Developments and Future Perspectives
The research landscape involving 2-bromo-N,N-dimethylpyridin-4-amine continues to evolve, with several promising directions emerging for future development and application of this versatile compound.
Advanced Materials Development
One of the most promising research directions for 2-bromo-N,N-dimethylpyridin-4-amine and its derivatives is in the development of functional materials, particularly ionic liquids (ILs) and specialized catalysts. Research has already demonstrated that structurally related DMAP-based compounds can be used to create ionic liquids with valuable catalytic properties .
These DMAP-based ionic liquids exhibit several advantageous characteristics, including:
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Reduced toxicity compared to pyridine-based alternatives
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Effective catalytic activity at low loadings (as low as 0.2 equivalents)
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Good thermal stability with decomposition temperatures around 260-265°C
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Facile removal from reaction mixtures during purification processes
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Successful application in organic transformations such as Fischer indole synthesis and 1H-tetrazole formation
Future research in this area might focus on developing specialized derivatives of 2-bromo-N,N-dimethylpyridin-4-amine for specific catalytic applications, optimizing their performance through systematic structure-property relationship studies. Additionally, there is potential for incorporating these compounds into polymeric materials, immobilizing them on solid supports to create recyclable heterogeneous catalysts, or developing task-specific ionic liquids tailored for particular chemical processes.
The exploration of these research directions will likely expand the utility of 2-bromo-N,N-dimethylpyridin-4-amine beyond its current applications, potentially leading to innovations in sustainable chemistry, pharmaceutical development, and materials science.
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